tert-Butyl (morpholin-3-ylmethyl)carbamate
Overview
Description
Synthesis Analysis The synthesis of tert-butyl (morpholin-3-ylmethyl)carbamate derivatives involves several steps, including protection and deprotection of functional groups, and the use of tert-butyl carbamates as intermediates. For example, Sakaitani and Ohfune (1990) described the transformation of amino protecting groups via tert-butyldimethylsilyl carbamates, highlighting the chemoselective nature of these reactions. Tang et al. (2014) detailed the synthesis of (R)-tert-butyl benzyl(1-((tert-butyldimethylsilyl)oxy)but-3-yn-2-yl)carbamate from L-Serine, demonstrating the intricate steps involved in producing such compounds (Sakaitani & Ohfune, 1990); (Tang et al., 2014).
Molecular Structure Analysis The molecular structure of tert-butyl (morpholin-3-ylmethyl)carbamate compounds is characterized by the presence of tert-butyl and morpholin-3-ylmethyl groups attached to a carbamate moiety. Studies such as those by Zheng et al. (2008) on related compounds have used crystallographic analysis to reveal detailed structural information, including dihedral angles and intermolecular interactions, which play a significant role in determining the compound's physical and chemical properties (Zheng et al., 2008).
Chemical Reactions and Properties Chemical reactions involving tert-butyl (morpholin-3-ylmethyl)carbamate often include nucleophilic substitution, esterification, and cyclopropanation. The functional groups present in the molecule, such as the carbamate moiety, play a crucial role in its reactivity. For instance, Li et al. (2006) described the use of aqueous phosphoric acid for deprotecting tert-butyl carbamates, highlighting the compound's susceptibility to acid-mediated reactions (Li et al., 2006).
Physical Properties Analysis The physical properties of tert-butyl (morpholin-3-ylmethyl)carbamate, such as solubility, melting point, and crystal structure, are influenced by its molecular configuration. Investigations like those by Kant et al. (2015) on similar compounds have utilized crystallographic studies to determine the compound's phase behavior and stability under various conditions (Kant et al., 2015).
Chemical Properties Analysis The chemical properties of tert-butyl (morpholin-3-ylmethyl)carbamate, such as reactivity towards acids, bases, and other reagents, are central to its applications in synthesis and material science. The molecule's functional groups dictate its behavior in chemical reactions, as seen in studies on deprotection and carbamation reactions (Li et al., 2006).
Scientific Research Applications
Application in Protection and Activation of Amines
The 9-(4-bromophenyl)-9-fluorenyl (BrPhF) group has been developed as a novel safety-catch amine protection. This protection group can be activated and then cleaved effectively under mild conditions. Conditions for selective removal of the BrPhF group in the presence of tert-butyl esters and carbamates, as well as deprotection of tert-butyl esters and carbamates in the presence of BrPhF amines, have been reported, highlighting its significance in amine protection and activation in synthesis processes (Surprenant & Lubell, 2006).
Role in Synthesis of Heterocyclic Compounds
tert-Butyl (morpholin-3-ylmethyl)carbamate has been used in the synthesis of cis-3,5-disubstituted morpholine derivatives. This includes the transformation of 1-tert-butyl-2-(allyloxymethyl)aziridine into cis-3,5-di(bromomethyl)-4-tert-butylmorpholine through an electrophile-induced ring closure. This showcases its utility in the synthesis of complex morpholine structures and as a substrate for further chemical transformations (D’hooghe, Vanlangendonck, Törnroos, & de Kimpe, 2006).
In Situ Synthesis and Characterization in Corrosion Inhibition
In the context of corrosion protection, tert-butyl (morpholin-3-ylmethyl)carbamate-based compounds, specifically tert-butyl((8-hydroxyquinolin-5-yl)-methyl)-carbamate (BHQC), have been synthesized and characterized. They were evaluated as corrosion inhibitors for carbon steel in hydrochloric acid solution, demonstrating their potential in material science and engineering applications (Faydy et al., 2019).
Application in Aggregation-Induced Phosphorescent Emission
tert-Butyl (morpholin-3-ylmethyl)carbamate-based cationic iridium(III) complexes have been synthesized and characterized for their photophysical properties. These complexes exhibit aggregation-induced phosphorescent emission (AIPE) and have potential applications in light-emitting electrochemical cells and organic vapor sensing, marking its significance in photophysics and material sciences (Shan et al., 2012).
Safety And Hazards
This compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The associated hazard statements are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of eye contact (P305+P351+P338) .
properties
IUPAC Name |
tert-butyl N-(morpholin-3-ylmethyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12-6-8-7-14-5-4-11-8/h8,11H,4-7H2,1-3H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTGAMPLHQAGRIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1COCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90599236 | |
Record name | tert-Butyl [(morpholin-3-yl)methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90599236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (morpholin-3-ylmethyl)carbamate | |
CAS RN |
169750-75-8 | |
Record name | Carbamic acid, (3-morpholinylmethyl)-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=169750-75-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl [(morpholin-3-yl)methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90599236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.